4-phenyl-3-(3-thiophen-3-yl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione
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Overview
Description
4-phenyl-5-[5-(thiophen-3-yl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of phenyl, thiophene, pyrazole, and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-5-[5-(thiophen-3-yl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions that include the formation of the pyrazole and triazole rings, followed by their coupling with the thiophene and phenyl groups. Common synthetic routes include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Formation of Triazole Ring: This involves the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Coupling Reactions: The pyrazole and triazole rings are then coupled with thiophene and phenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-phenyl-5-[5-(thiophen-3-yl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine, while nucleophilic substitution can involve reagents such as sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction of nitro groups can produce amines.
Scientific Research Applications
4-phenyl-5-[5-(thiophen-3-yl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-phenyl-5-[5-(thiophen-3-yl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring structure.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenyl-3-methyl-5-pyrazolone are similar in having the pyrazole ring.
Triazole Derivatives: Compounds such as 1,2,4-triazole and 3-amino-1,2,4-triazole share the triazole ring structure.
Uniqueness
What sets 4-phenyl-5-[5-(thiophen-3-yl)-1H-pyrazol-3-yl]-4H-1,2,4-triazole-3-thiol apart is its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
879433-00-8 |
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Molecular Formula |
C15H11N5S2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-phenyl-3-(3-thiophen-3-yl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11N5S2/c21-15-19-18-14(20(15)11-4-2-1-3-5-11)13-8-12(16-17-13)10-6-7-22-9-10/h1-9H,(H,16,17)(H,19,21) |
InChI Key |
OLCNJTFTCGGHAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=NN3)C4=CSC=C4 |
solubility |
16.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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